molecular formula C7H7N5 B13706731 2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine

2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B13706731
M. Wt: 161.16 g/mol
InChI Key: QXIQARCQROREID-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features both a triazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with a pyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often employ continuous-flow conditions to enhance efficiency and yield. These methods are designed to be atom-economical, highly selective, and environmentally benign. The use of metal-free processes and the avoidance of chromatography and isolation steps are key features of these industrial methods .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The pathways involved can include the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-Triazol-1-yl)pyrimidine
  • 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine

Uniqueness

2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

2-(3-methyl-1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C7H7N5/c1-6-10-5-12(11-6)7-8-3-2-4-9-7/h2-5H,1H3

InChI Key

QXIQARCQROREID-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=NC=CC=N2

Origin of Product

United States

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